1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with methoxy, dimethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with 4-methylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparison with Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-1-(4-methylphenyl)piperazine
- 1-[(4-Methoxyphenyl)methyl]-4-(4-methylphenyl)piperazine
Comparison: 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and receptor binding affinities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-5-8-20(9-6-16)23-13-11-22(12-14-23)15-19-7-10-21(24-4)18(3)17(19)2/h5-10H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFZFBCAPHYHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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